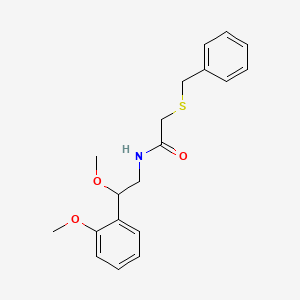

2-(benzylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide

Description

2-(Benzylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide is a synthetic acetamide derivative characterized by a benzylthio (-S-CH₂C₆H₅) group at the α-position of the acetamide backbone and a 2-methoxy-substituted phenethylamine moiety. The compound’s structure combines lipophilic (benzylthio) and polar (methoxyphenyl) groups, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-22-17-11-7-6-10-16(17)18(23-2)12-20-19(21)14-24-13-15-8-4-3-5-9-15/h3-11,18H,12-14H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNCQETVZCHTDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)CSCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylthiol with an appropriate acylating agent to form the benzylthio intermediate. This intermediate is then reacted with 2-methoxy-2-(2-methoxyphenyl)ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while nucleophilic substitution of the methoxy groups can lead to various substituted derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-(benzylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The presence of the benzylthio moiety is believed to enhance these effects by modulating signaling pathways involved in cell proliferation and survival.

- Antimicrobial Activity : Compounds containing thioether functionalities have been reported to possess significant antimicrobial properties. This suggests potential applications in developing new antimicrobial agents.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structural characteristics may offer neuroprotection against oxidative stress and neuronal death, making them candidates for treating neurodegenerative diseases.

Case Studies

Several studies have investigated the efficacy of related compounds in various biological contexts:

- Study on Anticancer Activity : A study published in Frontiers in Chemistry explored benzimidazole derivatives, noting that modifications similar to those found in this compound led to enhanced antiproliferative effects against various cancer cell lines .

- Antimicrobial Evaluation : Research highlighted in the Journal of Medicinal Chemistry indicated that sulfonamide derivatives with thioether groups exhibited potent antimicrobial activity against resistant strains of bacteria . This supports the hypothesis that this compound may also possess similar properties.

Potential Applications

Based on its biological activities, this compound may find applications in:

- Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial drugs.

- Neuroprotective Agents : For potential use in treating conditions like Alzheimer’s disease or Parkinson’s disease.

- Agricultural Chemicals : Due to its antimicrobial properties, it could be explored for use as a biopesticide or fungicide.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methoxyphenyl groups may also play a role in modulating the compound’s biological activity by interacting with various receptors or enzymes.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and related acetamides:

Key Observations :

- The 2-methoxyphenyl moiety is shared with compound 5m and ACC2 Inhibitor 3, suggesting possible roles in hydrogen bonding or receptor interaction .

- Thiadiazole-containing analogs (e.g., 5h, 5m) exhibit rigid backbones, which may enhance metabolic stability but reduce conformational flexibility compared to the target compound’s phenethylamine chain .

Pharmacological and Physicochemical Properties

Anticancer Activity:

- Phenoxy acetamide derivatives () show IC₅₀ values <10 µM against HCT-116 and MCF-7 cancer cells, with methoxyphenyl groups enhancing activity . The target compound’s 2-methoxyphenyl group may similarly contribute to DNA intercalation or kinase inhibition.

- Thiadiazole analogs (e.g., 5h, 5m) demonstrate moderate cytotoxicity, though their rigid structures may limit bioavailability compared to the target’s flexible chain .

Enzyme Inhibition:

- ACC2 Inhibitor 3 () targets acetyl-CoA carboxylase, with the 2-methoxyphenyl group critical for binding.

Physicochemical Data:

- Melting Points: Benzylthio-containing compounds (e.g., 5h: 133–135°C; 5m: 135–136°C) exhibit lower melting points than non-thio analogs, likely due to reduced crystallinity .

- Solubility : The benzylthio group may decrease aqueous solubility compared to polar sulfonamide or morpholine derivatives (e.g., compound 39 in ) .

Biological Activity

2-(Benzylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzylthio derivatives with acetamide and substituted phenyl moieties. The general synthetic route includes:

- Formation of Benzylthio Derivative : Starting from benzyl chloride and thiourea.

- Acetamide Coupling : Reacting the benzylthio derivative with N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide under controlled conditions to yield the target compound.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating significant potential against several pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that compounds containing a benzylthio group exhibit notable antimicrobial properties. For example, a study highlighted that related benzylthio compounds showed efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including colon carcinoma and breast cancer cells. The IC50 values for these activities were reported to be significantly lower than those of standard chemotherapeutic agents like doxorubicin . The presence of methoxy groups in the structure is believed to enhance its lipophilicity and cellular uptake, contributing to its cytotoxic effects.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the phenyl and thioether groups significantly influence the biological activity:

- Methoxy Substitution : The presence of methoxy groups on the phenyl ring enhances solubility and bioactivity.

- Benzylthio Group : This moiety is crucial for antimicrobial activity, as it appears to interact with bacterial cell membranes effectively .

Case Studies

-

Antimicrobial Efficacy : A series of benzylthio compounds were tested for their antibacterial activity against multiple strains. Compounds with electron-donating groups showed improved activity compared to those with electron-withdrawing groups .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 8a E. coli 32 µg/mL 8b S. aureus 16 µg/mL 8c P. aeruginosa 64 µg/mL - Anticancer Activity : In a study evaluating various derivatives, the compound exhibited an IC50 value of 0.5 µM against HCT-15 colon cancer cells, indicating potent anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.